molecular formula C9H6ClN3 B12946095 3-Chloro-1-methyl-4-indazolecarbonitrile

3-Chloro-1-methyl-4-indazolecarbonitrile

Cat. No.: B12946095
M. Wt: 191.62 g/mol
InChI Key: WIYMWFLQSLJAJZ-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-indazole-4-carbonitrile is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-4-nitrobenzonitrile with methylhydrazine, followed by cyclization to form the indazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of N-substituted indazoles.

    Electrophilic Substitution: Formation of halogenated or nitrated indazoles.

    Reduction: Formation of 3-chloro-1-methyl-1H-indazole-4-amine.

Scientific Research Applications

3-Chloro-1-methyl-1H-indazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-indazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases or G-protein coupled receptors, affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

    3-Chloro-1H-indazole-4-carbonitrile: Lacks the methyl group at the nitrogen atom.

    1-Methyl-1H-indazole-4-carbonitrile: Lacks the chlorine atom at the third position.

    3-Chloro-1H-indazole: Lacks both the nitrile and methyl groups.

Uniqueness: 3-Chloro-1-methyl-1H-indazole-4-carbonitrile is unique due to the presence of both the chlorine and nitrile groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

3-chloro-1-methylindazole-4-carbonitrile

InChI

InChI=1S/C9H6ClN3/c1-13-7-4-2-3-6(5-11)8(7)9(10)12-13/h2-4H,1H3

InChI Key

WIYMWFLQSLJAJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C(=N1)Cl)C#N

Origin of Product

United States

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